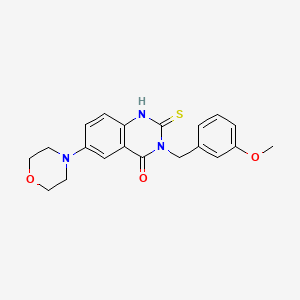
3-(3-methoxybenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring. The presence of the methoxybenzyl and morpholinyl groups suggests that this compound could have interesting biological activities, as these groups are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused six-membered rings of the quinazolinone core, with the methoxybenzyl and morpholinyl groups attached at the 3- and 6-positions, respectively. The thioxo group at the 2-position would introduce a sulfur atom into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfur groups, as well as the nonpolar benzene ring, could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique
Solubilizing Protective Groups
The 3,4-dimethoxybenzyl group (a part of the compound) has been used as a protective group for thiol moieties. It enhances solubility and stability during synthesis, especially in monolayer formation. Researchers have employed it in various contexts, including surface chemistry and materials science .
Mécanisme D'action
Mode of Action
Compounds with similar structures have been known to interact with their targets and induce changes at the molecular level . The exact nature of these interactions and the resulting changes for MLS000095416 remain to be elucidated.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-4-2-3-14(11-16)13-23-19(24)17-12-15(22-7-9-26-10-8-22)5-6-18(17)21-20(23)27/h2-6,11-12H,7-10,13H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRCVLFEOSDCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

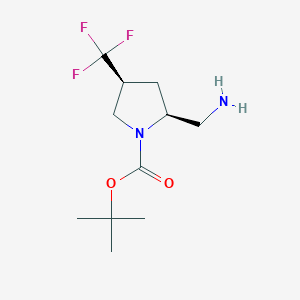
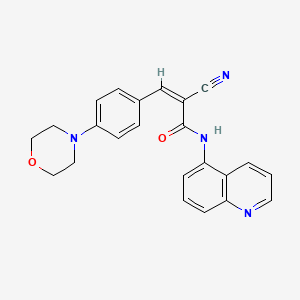
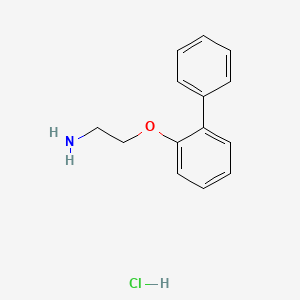

![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)
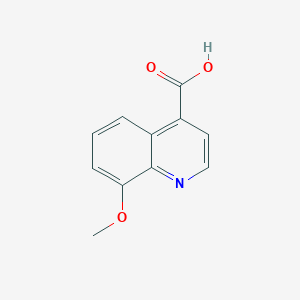
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)


![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)